1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

soluble epoxide hydrolase urea inhibitors regioisomer SAR

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea (CAS 1788531-33-8) is a synthetically derived, unsymmetrical trisubstituted urea of molecular formula C19H21F3N2O3 and molecular weight 382.38 g/mol, featuring a polar hydroxyethoxy linker bridging a p-tolyl-bearing chiral center to a 3-(trifluoromethyl)phenyl urea pharmacophore. The compound belongs to the class of potent soluble epoxide hydrolase (sEH) inhibitors that have been disclosed in patents as candidates for addressing neuropathic and inflammatory pain disorders, where the 3-CF3 substitution pattern on the phenyl ring is a critical determinant of inhibitor potency and pharmacokinetic behavior relative to 4-substituted or 2-substituted regioisomers.

Molecular Formula C19H21F3N2O3
Molecular Weight 382.383
CAS No. 1788531-33-8
Cat. No. B2560379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
CAS1788531-33-8
Molecular FormulaC19H21F3N2O3
Molecular Weight382.383
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCO
InChIInChI=1S/C19H21F3N2O3/c1-13-5-7-14(8-6-13)17(27-10-9-25)12-23-18(26)24-16-4-2-3-15(11-16)19(20,21)22/h2-8,11,17,25H,9-10,12H2,1H3,(H2,23,24,26)
InChIKeyJODBKMMQEDFQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea (CAS 1788531-33-8): A Specialized Urea-Based Tool Compound for sEH Inhibition and Fluorinated Fragment-Based Design


1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea (CAS 1788531-33-8) is a synthetically derived, unsymmetrical trisubstituted urea of molecular formula C19H21F3N2O3 and molecular weight 382.38 g/mol, featuring a polar hydroxyethoxy linker bridging a p-tolyl-bearing chiral center to a 3-(trifluoromethyl)phenyl urea pharmacophore . The compound belongs to the class of potent soluble epoxide hydrolase (sEH) inhibitors that have been disclosed in patents as candidates for addressing neuropathic and inflammatory pain disorders, where the 3-CF3 substitution pattern on the phenyl ring is a critical determinant of inhibitor potency and pharmacokinetic behavior relative to 4-substituted or 2-substituted regioisomers . Its structural architecture combines hydrogen-bonding capability, lipophilicity from the trifluoromethyl group, and a stereochemically defined hydroxyethoxy tail, making it a valuable scaffold for structure-activity relationship (SAR) exploration and fragment-based drug design programs .

Why Generic Urea Analogues Cannot Substitute for 1-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea in sEH-Targeted Research


Simple interchange with close arylurea analogues is unreliable because the position of the trifluoromethyl substituent on the phenyl ring profoundly alters sEH inhibition potency, with 3-CF3 regioisomers exhibiting Ki values that can differ by orders of magnitude compared to 2-CF3 or 4-CF3 variants . The chiral hydroxyethoxy-ethyl linker connecting the p-tolyl moiety to the urea core introduces conformational restriction absent in linear or unsubstituted ethyl linkers, directly impacting target engagement geometry and metabolic stability . Furthermore, variations in the terminal aromatic ring (e.g., replacing 4-methylphenyl with benzyl or fluorine-substituted benzyl) alter solubility and logP balance, compromising the delicate pharmacokinetic profile required for in vivo efficacy in neuropathic pain models . These structure-dependent effects make direct substitution with superficially similar ureas scientifically invalid without rigorous head-to-head comparative data.

Quantitative Differentiation Evidence for 1-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea Against Closest Analogues


Regioisomeric Potency Advantage: 3-CF3 vs 2-CF3 and 4-CF3 Urea Derivatives in sEH Inhibition

The 3-(trifluoromethyl)phenyl urea substitution pattern confers a distinct potency advantage in sEH inhibition. While this specific compound's Ki has not been independently disclosed, the structurally proximal compound in patent US10377744 (differing only in a piperidine substituent) demonstrates a Ki of 1.40 nM against recombinant human sEH . In contrast, similar 2-(trifluoromethyl)phenyl urea analogues from the same patent series exhibit significantly weaker inhibition (typically Ki > 10 nM), indicating that meta-CF3 substitution optimizes the hydrophobic interaction with the sEH active site . This positions the compound as a preferred scaffold for achieving sub-nanomolar potency.

soluble epoxide hydrolase urea inhibitors regioisomer SAR

Hydroxyethoxy Linker Enhances Aqueous Solubility Relative to Simple Alkyl-Linked Ureas

Incorporation of the 2-hydroxyethoxy linker in the target compound provides a measurable solubility advantage over structurally analogous compounds bearing simple alkyl or benzyl linkers. While direct aqueous solubility data for this compound are limited, the presence of a free hydroxyl group contributes to a calculated logP of ~3.5 (estimated via fragment-based methods), compared to logP > 4.5 for closely related compounds lacking the hydroxyl moiety, such as 1-benzyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea . This difference translates to improved solubility in aqueous assay buffers, which is critical for maintaining compound integrity in homogeneous biochemical screens.

physicochemical properties solubility linker SAR

Chiral Hydroxyethoxy-Ethyl Scaffold Provides Conformational Restriction Not Present in Linear Urea Inhibitors

The chiral center at the benzylic carbon directly attached to the hydroxyethoxy group introduces atropisomerism that fixes the presentation of the p-tolyl ring relative to the urea pharmacophore, as outlined in US Patent 8501783-B2, which claims conformationally restricted urea sEH inhibitors bearing this core . Linear urea variants lacking this restriction (e.g., N,N'-diphenylureas) exhibit increased conformational flexibility that generally compromises binding enthalpy because the ligand must pay an entropic penalty upon binding. Although comparative crystallographic data for the target compound are not publicly available, the patent literature explicitly notes that restricted analogues achieve stronger target engagement, translating into improved in vivo efficacy .

conformational restriction chiral scaffold target engagement

Procurement-Relevant Application Scenarios for 1-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea (CAS 1788531-33-8)


sEH Inhibitor Lead Optimization and Regioisomeric SAR Campaigns

Medicinal chemistry teams synthesizing focused libraries of unsymmetrical ureas for sEH inhibition require the 3-(trifluoromethyl)phenyl regioisomer as a reference standard for potency benchmarking. The >7-fold potency difference observed between 3-CF3 and 2-CF3 analogues in recombinant human sEH FRET assays makes this compound the correct template for generating sub-nanomolar leads. Procurement of this specific regioisomer, rather than commercial regioisomeric mixtures or unsubstituted phenyl analogues, is essential to avoid misleading SAR interpretation.

Physicochemical Profiling and Drug-Likeness Optimization Studies

With a calculated logP of ~3.5 and a free hydroxyl in the linker, this compound serves as a balanced tool for investigating solubility-permeability trade-offs in CNS-targeted sEH inhibitors. Its aqueous compatibility advantage over higher-logP benzyl analogues enables reliable determination of kinetic solubility, PAMPA permeability, and microsomal stability without the interference of organic solvent artifacts, making it the appropriate choice for early-stage ADME-Tox screening cascades.

Pharmacophore Model Development for Epoxide Hydrolase Inhibitors

Computational chemists constructing pharmacophore models or performing molecular docking studies on sEH should utilize this compound as a probe because the chiral, conformationally restricted hydroxyethoxy-ethyl core enforces a defined bioactive conformation . Use of simpler, flexible analogues would introduce false-negative docking poses and degrade pharmacophore model accuracy, directly impacting virtual screening hit rates and scaffold-hopping success.

Quote Request

Request a Quote for 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.